(1-Aminocyclooctyl)acetic acid
Overview
Description
(1-Aminocyclooctyl)acetic acid is an organic compound with the molecular formula C10H19NO2 It features a cyclooctane ring substituted with an amino group and an acetic acid moiety
Mechanism of Action
Target of Action
It’s worth noting that acetic acid, a related compound, acts as an antimicrobial agent used to treat susceptible infections .
Mode of Action
Acetic acid, a structurally similar compound, is known to act as an antimicrobial agent .
Biochemical Pathways
It’s worth noting that 1-aminocyclopropane-1-carboxylic acid (acc), a related compound, plays a signaling role independent of its biosynthesis . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Pharmacokinetics
It’s worth noting that the angiotensin-converting enzyme (ace) inhibitors, a class of drugs that includes compounds with similar structures, have complicated and poorly characterized pharmacokinetics .
Result of Action
It’s worth noting that 1-aminocyclopropane-1-carboxylic acid (acc), a related compound, plays a signaling role independent of its biosynthesis .
Action Environment
It’s worth noting that 1-aminocyclopropane-1-carboxylic acid (acc), a related compound, is transported throughout the plant over short and long distances, remotely leading to ethylene responses .
Biochemical Analysis
Biochemical Properties
(1-Aminocyclooctyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with acyl-CoA short-chain synthetases, which are involved in the conversion of acetate to acetyl-CoA This interaction is crucial for the compound’s role in metabolic pathways, particularly in the synthesis of acetyl-CoA, a central molecule in metabolism
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that acetic acid, a related compound, can activate neurons in the nucleus accumbens, suggesting that this compound may have similar effects on neuronal cells . Furthermore, it may impact gene expression by altering the acetylation status of histones and other proteins, thereby influencing transcriptional activity and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes and proteins, leading to their activation or inhibition. For example, the interaction with acyl-CoA short-chain synthetases results in the formation of acetyl-CoA, which is essential for various metabolic processes . Additionally, this compound may influence gene expression by modulating the activity of histone deacetylases and acetyltransferases, thereby affecting the acetylation status of histones and other proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that acetic acid, a related compound, can generate oxidative stress and alter cellular function over time . It is likely that this compound exhibits similar temporal effects, including potential long-term impacts on cellular function observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it could potentially cause toxic or adverse effects. For example, studies on acetic acid have shown that high doses can lead to oxidative stress and damage to cellular components . Therefore, it is crucial to determine the optimal dosage to maximize the benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acyl-CoA short-chain synthetases, which convert acetate to acetyl-CoA . This conversion is a key step in various metabolic processes, including the citric acid cycle and fatty acid synthesis. Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of other enzymes involved in amino acid and lipid metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, acetic acid is known to be transported by monocarboxylate transporters, which facilitate its movement across cell membranes . It is likely that this compound utilizes similar transport mechanisms. Once inside the cell, it may be distributed to various cellular compartments, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. Studies on related compounds, such as indole-3-acetic acid, have shown that they can be localized in the cytoplasm and nucleus, where they influence various cellular processes . It is possible that this compound exhibits similar localization patterns, potentially targeting specific compartments or organelles through post-translational modifications or targeting signals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminocyclooctyl)acetic acid typically involves the following steps:
Cyclooctane Formation: The cyclooctane ring can be synthesized through cyclization reactions involving suitable precursors.
Amination: Introduction of the amino group can be achieved via nucleophilic substitution reactions using ammonia or primary amines.
Acetic Acid Substitution: The acetic acid moiety is introduced through carboxylation reactions, often involving the use of carbon dioxide and suitable catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and amination processes, followed by carboxylation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1-Aminocyclooctyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Acyl chlorides, anhydrides.
Major Products:
Oxidation Products: Nitrocyclooctylacetic acid, nitrosocyclooctylacetic acid.
Reduction Products: Cyclooctylmethanol.
Substitution Products: Cyclooctylacetamides.
Scientific Research Applications
(1-Aminocyclooctyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Cyclooctylacetic Acid: Lacks the amino group, resulting in different reactivity and applications.
(1-Aminocyclohexyl)acetic Acid: Features a smaller cyclohexane ring, leading to different steric and electronic properties.
(1-Aminocyclododecyl)acetic Acid:
Properties
IUPAC Name |
2-(1-aminocyclooctyl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-10(8-9(12)13)6-4-2-1-3-5-7-10/h1-8,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDQYMRVKKWZFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)(CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308291 | |
Record name | 1-Aminocyclooctaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58885-97-5 | |
Record name | 1-Aminocyclooctaneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58885-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Aminocyclooctaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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